molecular formula C40H61N15O15 B12107412 Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH

Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH

Cat. No.: B12107412
M. Wt: 992.0 g/mol
InChI Key: WEAKOQKTQAUHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNP-PQGIAGQ-D-R-OH , is a peptide derivative. Let’s break down its name:

    Dnp: This abbreviation stands for , a chemical group.

    Pro: Represents proline, an amino acid.

    Gln: Stands for glutamine, another amino acid.

    Gly: Represents glycine.

    Ile: Refers to isoleucine.

    Ala: Represents alanine.

    D-Arg: Denotes D-arginine, an enantiomer of the naturally occurring L-arginine.

    OH: Indicates that the compound has a hydroxyl group (–OH) at the C-terminus.

Preparation Methods

Synthetic Routes:: The synthesis of Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH involves sequential coupling of protected amino acids using solid-phase peptide synthesis (SPPS). Protecting groups shield reactive functional groups during synthesis, ensuring selective reactions.

Reaction Conditions::

    Coupling Reagents: Commonly used reagents include and .

    Deprotection: Removal of protecting groups is achieved using .

    Purification: High-performance liquid chromatography (HPLC) purifies the final product.

Industrial Production:: While this compound is primarily synthesized in research laboratories, industrial-scale production is limited due to its specialized applications.

Chemical Reactions Analysis

Reactivity::

    Hydrolysis: Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH can undergo hydrolysis, breaking peptide bonds.

    Oxidation: The dinitrophenyl group (Dnp) is susceptible to oxidation.

    Substitution: Amino acid side chains may undergo substitution reactions.

Common Reagents::

    TFA: Deprotects amino acids during synthesis.

    Oxidizing Agents: Such as or for oxidation.

    Base: Used for deprotonation during coupling.

Major Products:: Hydrolysis yields individual amino acids, while oxidation may modify the Dnp group.

Scientific Research Applications

Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH finds applications in:

    Peptide Chemistry: As a model compound for studying peptide synthesis and reactivity.

    Drug Development: Designing protease inhibitors.

    Biological Research: Investigating enzyme-substrate interactions.

Mechanism of Action

Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH’s mechanism involves:

    Enzyme Inhibition: It may inhibit proteases due to its peptide bond structure.

    Target Binding: Interacting with specific enzymes or receptors.

Comparison with Similar Compounds

While Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH is unique, similar compounds include:

    Dnp-PLGMWSR: A related substrate for matrix metalloproteinase 2 (MMP-2).

    Dnp-PLGLWA-D-R-NH₂: Another MMP-2 substrate.

Properties

IUPAC Name

2-[[5-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H61N15O15/c1-4-20(2)33(38(64)48-21(3)34(60)46-18-31(58)49-24(11-14-30(42)57)36(62)51-25(39(65)66)7-5-15-45-40(43)44)52-32(59)19-47-35(61)23(10-13-29(41)56)50-37(63)27-8-6-16-53(27)26-12-9-22(54(67)68)17-28(26)55(69)70/h9,12,17,20-21,23-25,27,33H,4-8,10-11,13-16,18-19H2,1-3H3,(H2,41,56)(H2,42,57)(H,46,60)(H,47,61)(H,48,64)(H,49,58)(H,50,63)(H,51,62)(H,52,59)(H,65,66)(H4,43,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAKOQKTQAUHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H61N15O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

992.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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